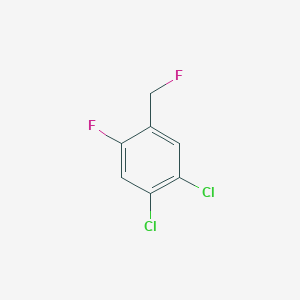
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, and two fluorine atoms are introduced, one of which is part of a fluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene typically involves multiple steps. One common method includes the fluorination of a dichlorobenzene derivative. The process may involve the use of fluorinating agents such as xenon difluoride or other electrophilic fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce additional halogenated compounds .
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form sigma complexes with electrophiles, leading to various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-fluoro-5-nitrobenzene: This compound has a nitro group instead of a fluoromethyl group, leading to different reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The trifluoromethyl group introduces additional fluorine atoms, affecting the compound’s chemical properties.
Uniqueness
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it valuable in specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2 |
Clave InChI |
CIGWNXKTGVKNOO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


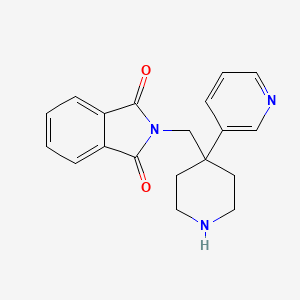
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
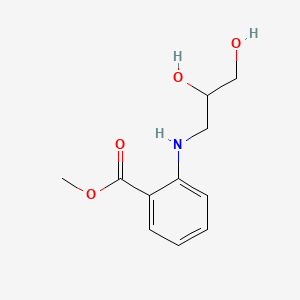

![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

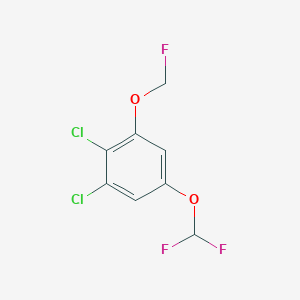
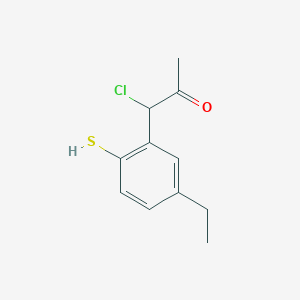
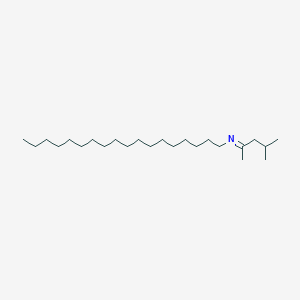
![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
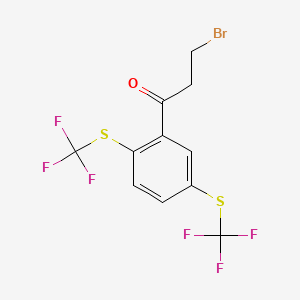
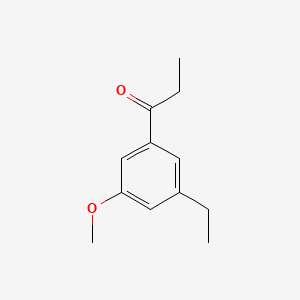
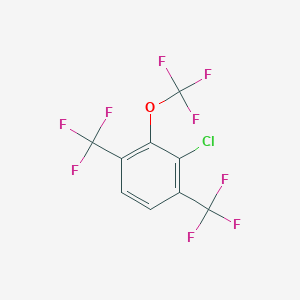
![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
